7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine

Catalog No.
S15878731
CAS No.
M.F
C11H14ClNO
M. Wt
211.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran...

Product Name

7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine

IUPAC Name

7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

InChI

InChI=1S/C11H14ClNO/c1-3-13-10-6-14-11-8(10)4-7(2)5-9(11)12/h4-5,10,13H,3,6H2,1-2H3

InChI Key

QQRVZKLUPKEFJX-UHFFFAOYSA-N

Canonical SMILES

CCNC1COC2=C1C=C(C=C2Cl)C

7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound belonging to the benzofuran class, which is notable for its diverse biological activities and potential applications in medicinal chemistry. The compound features a unique structure characterized by a benzofuran moiety with chloro and methyl substitutions, contributing to its reactivity and biological interactions. Its molecular formula is C11H14ClNOC_{11}H_{14}ClNO with a molecular weight of approximately 211.69 g/mol.

The presence of the chlorine atom at the 7-position and the ethyl amine group enhances its pharmacological potential, making it a subject of interest in drug development. The compound's structure allows for various chemical modifications, which can lead to derivatives with enhanced efficacy or selectivity for specific biological targets.

, including:

  • Oxidation: This reaction can yield corresponding oxides or hydroxyl derivatives.
  • Reduction: The compound can be reduced using agents like sodium borohydride to form less oxidized derivatives.
  • Substitution: The presence of functional groups allows for substitution reactions where halogens or alkyl groups can replace existing groups on the molecule.

These reactions are crucial for modifying the compound to enhance its biological activity or create new derivatives for research purposes.

The biological activity of 7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine is significant due to its ability to interact with various receptors and enzymes. It has been studied for:

  • Neurotransmitter Modulation: The compound may influence neurotransmitter systems, potentially affecting mood and cognition.
  • Anti-inflammatory Properties: It exhibits potential anti-inflammatory effects, making it relevant in treating conditions associated with inflammation.

Research into its mechanism of action suggests that it may bind to specific molecular targets, thereby modulating their activity and influencing related biological pathways.

The synthesis of 7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves several key steps:

  • Starting Materials: The synthesis begins with 7-chloro-2,3-dihydro-1-benzofuran and ethylamine as primary reactants.
  • Reaction Conditions: Controlled conditions are essential, often utilizing solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C).
  • Reaction Steps: Key reactions include alkylation and amination, where the starting materials undergo transformations to yield the desired product. Monitoring temperature and reaction time is critical for optimizing yield and purity .

7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block in drug development, particularly in creating compounds with antimicrobial and anticancer properties.
  • Biological Research: The compound is studied for its potential therapeutic applications in various diseases due to its biological activity.
  • Chemical Industry: It is utilized as an intermediate in synthesizing specialty chemicals .

Interaction studies are essential for understanding the pharmacological potential of 7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine. These studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Assessing the biological effects resulting from these interactions.
  • Selectivity Profiles: Evaluating how selective the compound is towards different biological targets.

These studies guide further modifications to enhance efficacy and selectivity.

Several compounds share structural similarities with 7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine. Here are some notable examples:

Compound NameCAS NumberStructural Features
7-Chloro-2,3-dihydrobenzofuran-3-amines93975740Lacks ethyl group; simpler structure
(R)-7-Chloro-dihydrobenzofuran1213334Chiral variant; different stereochemistry
(S)-7-Chloro-dihydrobenzofuran1228550Chiral variant; different stereochemistry
7-Chloro-N-propylbenzofuranNot listedPropyl group instead of ethyl
5-Fluoro-N-methylbenzofuran1556112Fluorine substitution at position 5

The uniqueness of 7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine lies in its specific substitution pattern involving both chloro and methyl groups on the benzofuran ring. This configuration significantly influences its chemical reactivity and biological properties compared to its analogs .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

211.0763918 g/mol

Monoisotopic Mass

211.0763918 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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